2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
The compound 2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic molecule that features a variety of functional groups, including a benzodioxin ring, a thieno[3,2-d]pyrimidinone core, and a dimethoxyphenyl ethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Thieno[3,2-d]pyrimidinone Core: This core structure can be prepared by the condensation of thiourea with β-ketoesters, followed by cyclization and oxidation steps.
Coupling Reactions: The benzodioxin and thieno[3,2-d]pyrimidinone intermediates are coupled using carbamoylation reactions, typically involving carbonyldiimidazole or similar coupling agents.
Introduction of the Dimethoxyphenyl Ethyl Acetamide Moiety: This step involves the acylation of the intermediate product with 3,4-dimethoxyphenyl ethylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl and acetamide groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamoyl and acetamide derivatives.
Scientific Research Applications
2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and multiple functional groups, which may interact with various biological targets.
Pharmacology: Research focuses on its potential effects on biological systems, including its interaction with enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: can be compared with other compounds featuring similar core structures, such as:
Uniqueness
The uniqueness of This compound lies in its combination of multiple functional groups and complex structure, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C28H28N4O8S |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H28N4O8S/c1-37-20-5-3-17(13-22(20)38-2)7-9-29-24(33)15-32-27(35)26-19(8-12-41-26)31(28(32)36)16-25(34)30-18-4-6-21-23(14-18)40-11-10-39-21/h3-6,8,12-14H,7,9-11,15-16H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
JHYOMGPIKPXVKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5)OC |
Origin of Product |
United States |
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